1,2,3-Trichloro-4,5,6-trimethoxybenzene
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Overview
Description
1,2,3-Trichloro-4,5,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Cl3O3 It is a derivative of benzene, where three chlorine atoms and three methoxy groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4,5,6-trimethoxybenzene can be synthesized through the chlorination of 1,2,3-trimethoxybenzene. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H3(OCH3)3} + 3 \text{Cl2} \rightarrow \text{C6H2Cl3(OCH3)3} + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-4,5,6-trimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form dechlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Hydroxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated derivatives.
Scientific Research Applications
1,2,3-Trichloro-4,5,6-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3-trichloro-4,5,6-trimethoxybenzene exerts its effects involves interactions with specific molecular targets. The chlorine atoms and methoxy groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to different substrates. These interactions can modulate biological pathways and chemical processes, making the compound valuable for research and industrial applications.
Comparison with Similar Compounds
- 1,2,4-Trichloro-5,6-dimethoxybenzene
- 1,3,5-Trichloro-2,4,6-trimethoxybenzene
- 1,2,3-Trichloro-4,5-dimethoxybenzene
Comparison: 1,2,3-Trichloro-4,5,6-trimethoxybenzene is unique due to the specific positions of the chlorine and methoxy groups on the benzene ring. This structural arrangement influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a distinct and valuable compound for various research and industrial purposes.
Properties
CAS No. |
2539-13-1 |
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Molecular Formula |
C9H9Cl3O3 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trimethoxybenzene |
InChI |
InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |
InChI Key |
JDWAFWGCMUKWGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |
Origin of Product |
United States |
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